

Application Notes & Protocols: Mastering C-4 Selective Functionalization of 2,4-Diiodopyrimidine

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Compound of Interest

Compound Name: 2,4-Diiodopyrimidine

Cat. No.: B1310669

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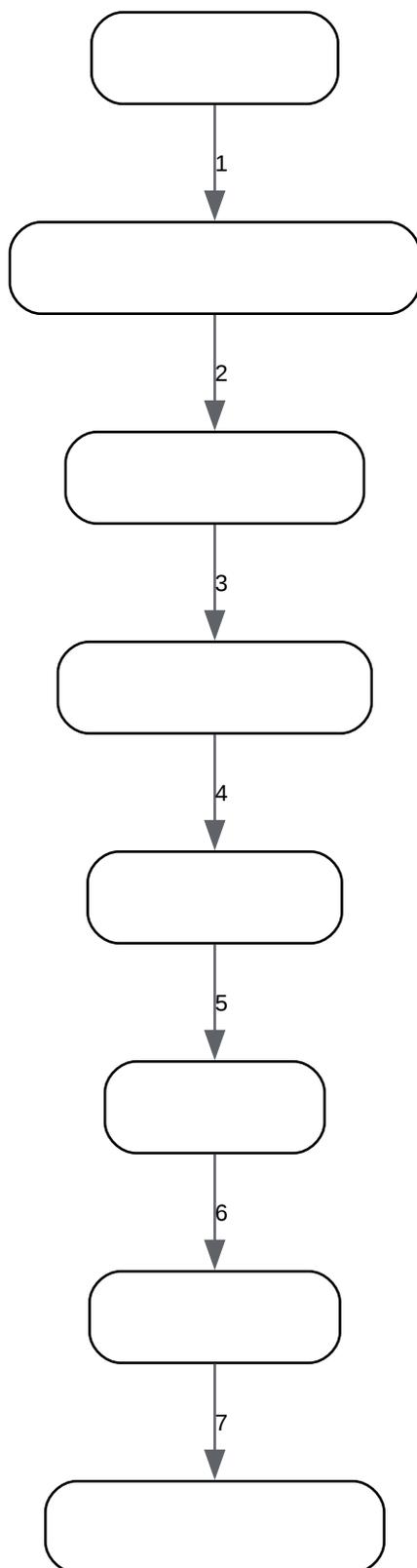
Abstract

The pyrimidine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous therapeutic agents. The ability to precisely install diverse substituents at specific positions is paramount for modern drug discovery and development. **2,4-diiodopyrimidine** serves as a versatile and powerful building block, yet its successful application hinges on the ability to control the regioselectivity of subsequent functionalization reactions. This guide provides an in-depth exploration of the principles and protocols governing the selective functionalization at the C-4 position. We will delve into the mechanistic rationale behind C-4 reactivity, present detailed, field-proven protocols for key palladium-catalyzed cross-coupling reactions, and offer practical insights to empower researchers in their synthetic endeavors.

The Principle of C-4 Selectivity: A Mechanistic Overview

In palladium-catalyzed cross-coupling reactions involving 2,4-dihalopyrimidines, functionalization overwhelmingly favors the C-4 position.^{[1][2][3][4]} This pronounced regioselectivity is not arbitrary but is dictated by the intrinsic electronic properties of the pyrimidine ring.

The C-4 position is significantly more electrophilic than the C-2 position. This is primarily due to the electron-withdrawing inductive effect of the adjacent nitrogen atom at position 3 (N3). This heightened electrophilicity facilitates the crucial oxidative addition step in the catalytic cycle of common cross-coupling reactions, where the palladium(0) catalyst inserts into the carbon-iodine bond.^[5] Consequently, the energy barrier for oxidative addition at C-4 is lower than at C-2, leading to a kinetically controlled preference for reaction at this site. This inherent reactivity makes **2,4-diiodopyrimidine** an ideal substrate for sequential, site-selective modifications, typically by first targeting the more reactive C-4 position.^{[1][6]}



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com